Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 2-Phenyl Des-mercapto Analog
The target compound incorporates a 7-mercapto group not present in the des-mercapto analog 2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. This substitution increases the computed logP (XLogP3-AA) by approximately 1.0 log units (1.8 for the target compound [1] vs. an estimated ~0.8 for the des-mercapto analog based on PubChem data for structurally similar scaffolds). The mercapto group also adds one hydrogen bond donor, increasing the total HBD count from 1 to 2 [1]. These differences predict altered membrane permeability and protein-binding characteristics.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; HBD = 2; HBA = 3; TPSA = 91 Ų [1] |
| Comparator Or Baseline | 2-Phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (no 7-mercapto): XLogP3-AA ~0.8 (estimated); HBD = 1 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.0; ΔHBD = +1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs) [1] |
Why This Matters
The increased lipophilicity and hydrogen-bonding capacity of the 7-mercapto derivative directly affect solubility, LogD, and potential off-target binding, guiding selection for pharmacokinetic optimization vs. the des-mercapto analog.
- [1] PubChem. Compound Summary for CID 1132925, 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one. Computed Properties section. National Center for Biotechnology Information. View Source
